![molecular formula C8H6N2O2 B13817202 2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole CAS No. 42430-52-4](/img/structure/B13817202.png)
2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with an additional dioxole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the benzimidazole core. The dioxole ring is then introduced through further functionalization .
Industrial Production Methods
Industrial production of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.
6H-1,3-Dioxolo[4,5-f]benzimidazole-6-thione: Similar structure with a thione group instead of a dioxole ring.
Uniqueness
6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is unique due to the presence of the dioxole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in certain biological applications compared to its analogs .
Properties
CAS No. |
42430-52-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H6N2O2/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-2H,3-4H2 |
InChI Key |
NICLTCKCERZDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=CC2=N1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


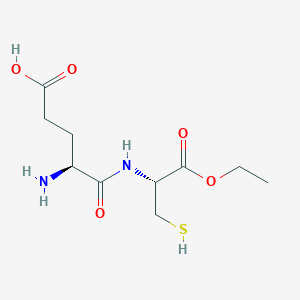
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
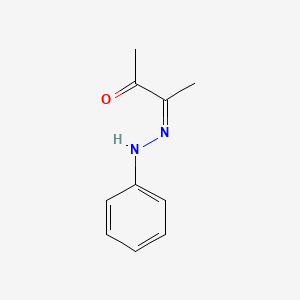
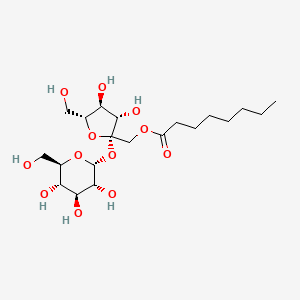
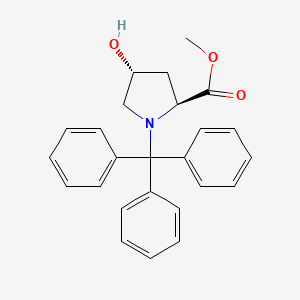

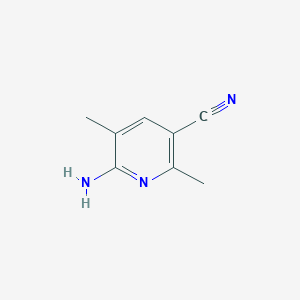
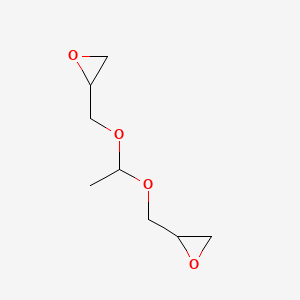

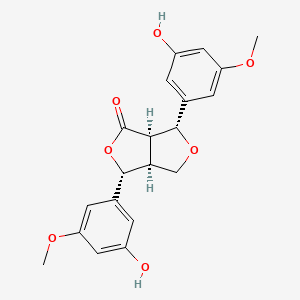

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

